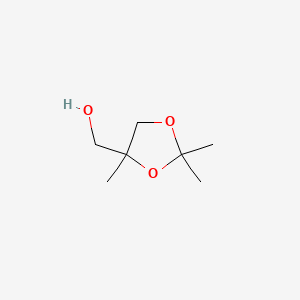
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of acid catalysts to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound often involves the reaction of acetone with propylene glycol . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: A closely related compound with similar chemical properties.
1,3-Dioxolane: The parent compound of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanol, used as a solvent and reagent.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
32379-10-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-6(2)9-5-7(3,4-8)10-6/h8H,4-5H2,1-3H3 |
InChI Key |
RGBAHPYNXOCIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


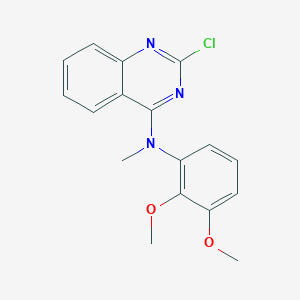
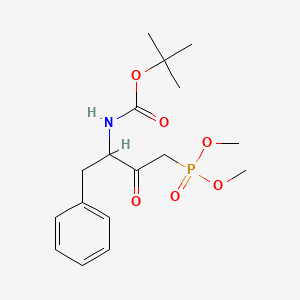
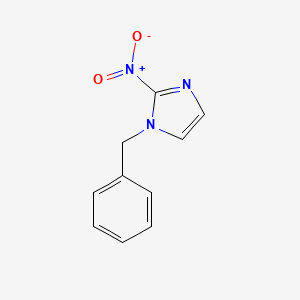


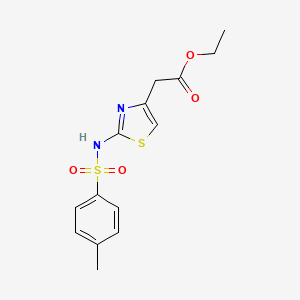
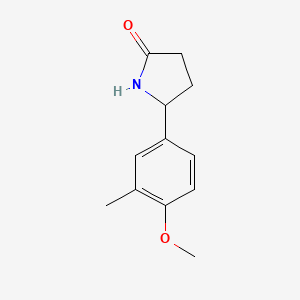
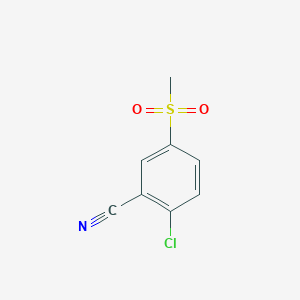
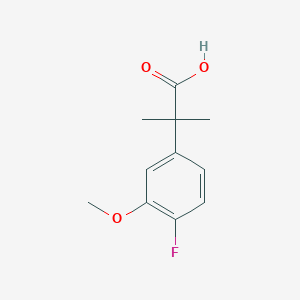



![[5-(Trimethylsilyl)furan-2-yl]methanol](/img/structure/B8703030.png)
![[(6-Chlorohexyl)sulfanyl]benzene](/img/structure/B8703039.png)
